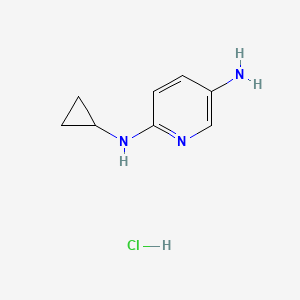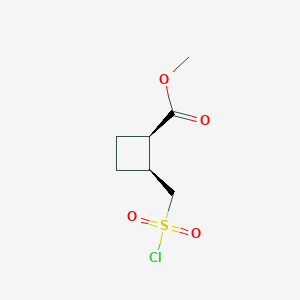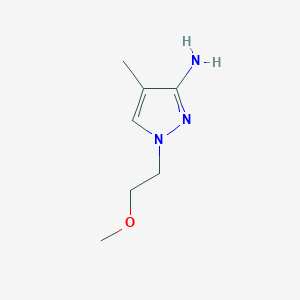
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
One-pot Synthesis : 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine can be synthesized in a one-pot reaction involving O-demethylation, lactonization, and nitro reduction to amine, representing an improvement over traditional multi-step reactions (Jilani, 2007).
C-H Amination : The compound has been used in rhodium(III)-catalyzed intermolecular aromatic C-H amination, demonstrating its utility in synthesizing aminated drugs (Wu et al., 2014).
Biological Activities
Antimicrobial and Anticancer Activities : Derivatives of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine have shown potential biological activities, including antitumor, antifungal, and antibacterial properties, indicating its relevance in pharmacological research (Titi et al., 2020).
Corrosion Inhibition : Bipyrazolic compounds, related to 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media, suggesting its application in materials science (Chetouani et al., 2005).
Material Science Applications
- Polymer Modification : The compound has been used in the functional modification of hydrogels, indicating its potential in the development of new materials with specific properties (Aly & El-Mohdy, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as rilapladib, a genomics-derived small molecule drug, have been found to inhibit lipoprotein-associated phospholipase a2 (lp-pla2) . Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques .
Mode of Action
For instance, Rilapladib inhibits Lp-PLA2, an enzyme enriched in the highly atherogenic lipoprotein subfraction of small dense LDL . This inhibition is expected to stop the buildup of fatty streaks, thus being useful in the treatment of atherosclerosis .
Pharmacokinetics
Similar compounds with 2’-o-(2-methoxyethyl) modifications have been found to exhibit consistent pharmacokinetic properties across species . After subcutaneous administration, these compounds are rapidly and extensively absorbed, with an apparent plasma and tissue terminal elimination half-life of approximately 30 days .
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6-5-10(3-4-11-2)9-7(6)8/h5H,3-4H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYHIMKJBKQLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


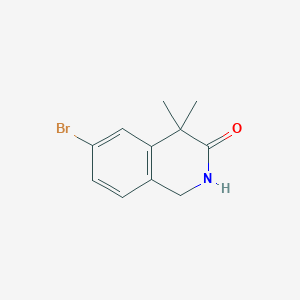
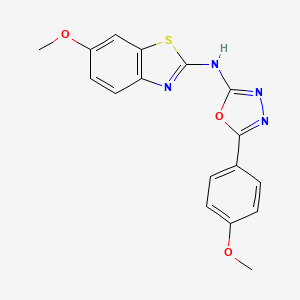
![(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2915070.png)
![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2915071.png)
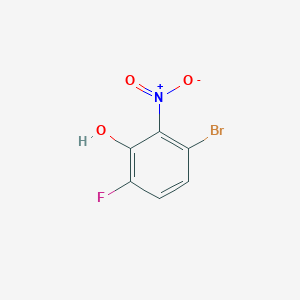

![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915074.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2915079.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2915080.png)
